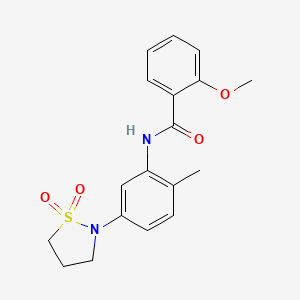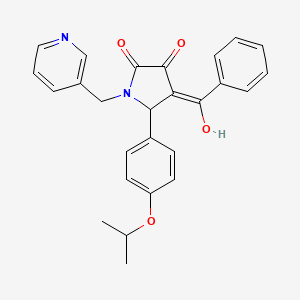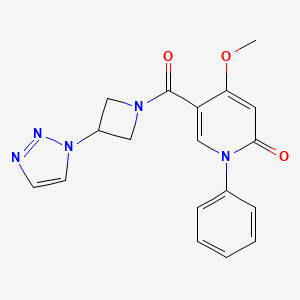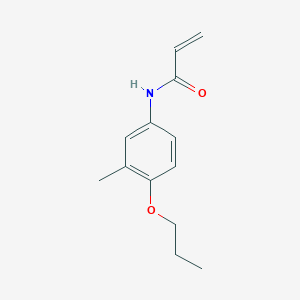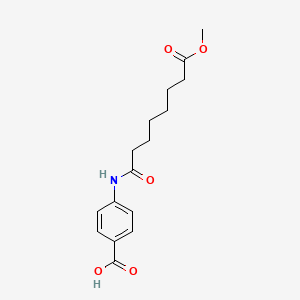
4-(8-メトキシ-8-オキソオクタナミド)安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(8-Methoxy-8-oxooctanamido)benzoic acid is a compound that can be associated with benzoic acid derivatives. Benzoic acids are crucial structural motifs in drug molecules and natural products, and their derivatives often exhibit a range of biological activities. The compound contains a benzoic acid moiety linked to an amide group, which in turn is connected to a methoxy-substituted alkyl chain. This structure suggests potential for various chemical transformations and biological interactions.
Synthesis Analysis
The synthesis of benzoic acid derivatives can be complex, involving selective functionalization of the benzoic acid core. For instance, the meta-C–H functionalization of benzoic acid derivatives has been achieved using a nitrile-based sulfonamide template, with molecular oxygen as the terminal oxidant . Although the specific synthesis of 4-(8-Methoxy-8-oxooctanamido)benzoic acid is not detailed in the provided papers, similar methodologies could potentially be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often analyzed using computational methods such as Density Functional Theory (DFT). For example, a DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid provided insights into its structure, vibrational properties, and chemical reactivity descriptors . Similar computational approaches could be used to analyze the molecular structure of 4-(8-Methoxy-8-oxooctanamido)benzoic acid, predicting its reactivity and properties.
Chemical Reactions Analysis
Benzoic acid derivatives can undergo various chemical reactions. The conversion of methoxycinnamic acids into hydroxybenzoic acids in Vanilla planifolia cultures indicates that the methoxy group at the 4-position can be demethylated . Additionally, the Mitsunobu reaction, which involves the inversion of secondary alcohols to esters, can be performed using benzoic acid derivatives . These reactions highlight the chemical versatility of benzoic acid derivatives, which could extend to 4-(8-Methoxy-8-oxooctanamido)benzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoic acid derivatives can be influenced by their functional groups. For instance, the presence of methoxy groups can affect the molecule's polarity and solubility. The study of 4-bromo-3-(methoxymethoxy) benzoic acid using DFT revealed important reactivity descriptors and non-linear optical properties, which are altered by solvation . These findings suggest that the physical and chemical properties of 4-(8-Methoxy-8-oxooctanamido)benzoic acid would also be worth investigating, particularly its solubility, reactivity, and potential optical applications.
科学的研究の応用
バイオオイルアップグレードプロセス
4-(8-メトキシ-8-オキソオクタナミド)安息香酸: は、バイオオイルアップグレード技術の開発において重要な役割を果たします。バイオマスから得られるバイオオイルは、化石燃料の潜在的な代替品です。研究者は、ニッケル担持触媒を用いて、安息香酸(バイオオイルのモデル化合物)の加水分解脱酸素化(HDO)を調査しています。目標は、優れた活性と選択性を実現することです。特に、h-Ni/ZSM-5 触媒は、強い金属-担体相互作用と優れた金属分散により、安息香酸の最高変換率(97%)を示しています。 他の触媒はトルエン、ベンゼン、シクロヘキサンを生成し、担体酸性と金属部位の相乗効果を強調しています .
DNA結合分子
プログラム可能なDNA結合分子の分野では、4-(8-メトキシ-8-オキソオクタナミド)安息香酸 は潜在的な用途があります。研究者は、配列特異的なヘアピンピロール-イミダゾールポリアミドを含む人工転写活性化因子を開発しました。これらの分子は、特定のDNA配列を標的にし、遺伝子発現を調節することができます。 この化合物のユニークな構造と官能基は、結合親和性と特異性に貢献しています .
ポリマー合成
この化合物のアミド官能基は、ポリマー合成において価値があります。研究者は、これをポリアミド(PIポリアミド)のビルディングブロックとして使用してきました。例えば、この化合物を使用して、6環PIポリアミド4と10環PIポリアミド6が合成されました。 これらのポリマーは興味深い特性を示し、材料科学で応用されています .
作用機序
Target of Action
It’s known that similar compounds can target histone deacetylases (hdacs), which play a crucial role in regulating gene expression .
Biochemical Pathways
Hdac inhibitors, in general, can impact multiple pathways related to gene expression and cellular differentiation .
Result of Action
It’s known that hdac inhibitors can lead to an increase in gene expression, potentially affecting cellular differentiation and function .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-(8-Methoxy-8-oxooctanamido)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves histone deacetylase (HDAC), where 4-(8-Methoxy-8-oxooctanamido)benzoic acid acts as an inhibitor . This inhibition can lead to changes in gene expression by altering the acetylation status of histones. Additionally, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may interact with other proteins involved in cellular signaling pathways, further modulating biochemical processes.
Cellular Effects
The effects of 4-(8-Methoxy-8-oxooctanamido)benzoic acid on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(8-Methoxy-8-oxooctanamido)benzoic acid has been shown to induce apoptosis in certain cancer cell lines, such as A549 (human lung cancer) cells . This apoptotic effect is mediated through the modulation of signaling pathways that regulate cell survival and death. Furthermore, 4-(8-Methoxy-8-oxooctanamido)benzoic acid can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of 4-(8-Methoxy-8-oxooctanamido)benzoic acid involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the inhibition of histone deacetylase (HDAC) by 4-(8-Methoxy-8-oxooctanamido)benzoic acid results in increased acetylation of histones, which can enhance the transcription of certain genes . Additionally, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may interact with other proteins and enzymes, further influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(8-Methoxy-8-oxooctanamido)benzoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(8-Methoxy-8-oxooctanamido)benzoic acid remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to 4-(8-Methoxy-8-oxooctanamido)benzoic acid in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-(8-Methoxy-8-oxooctanamido)benzoic acid vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth and modulation of metabolic pathways . At higher doses, 4-(8-Methoxy-8-oxooctanamido)benzoic acid can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
4-(8-Methoxy-8-oxooctanamido)benzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels by modulating the activity of key enzymes . For instance, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may inhibit or activate enzymes involved in the metabolism of fatty acids, amino acids, and carbohydrates. These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of 4-(8-Methoxy-8-oxooctanamido)benzoic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may localize to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects. The distribution of 4-(8-Methoxy-8-oxooctanamido)benzoic acid within tissues can also influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 4-(8-Methoxy-8-oxooctanamido)benzoic acid plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 4-(8-Methoxy-8-oxooctanamido)benzoic acid may localize to the nucleus, where it can interact with histones and other nuclear proteins to modulate gene expression. Alternatively, it may be targeted to the mitochondria, influencing mitochondrial function and cellular metabolism.
特性
IUPAC Name |
4-[(8-methoxy-8-oxooctanoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-22-15(19)7-5-3-2-4-6-14(18)17-13-10-8-12(9-11-13)16(20)21/h8-11H,2-7H2,1H3,(H,17,18)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDVZKONTNKEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

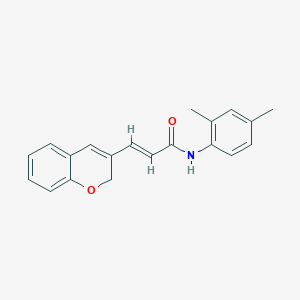
![3-Amino-4-[(3-methoxypropyl)amino]benzoic acid](/img/structure/B2515638.png)
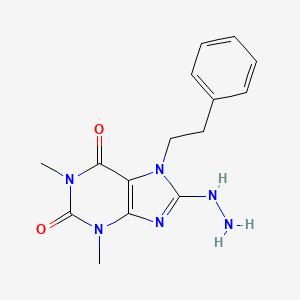
![3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2515641.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)
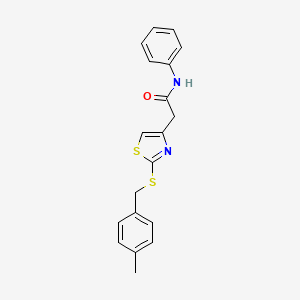
![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)
